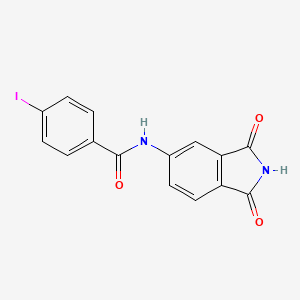![molecular formula C18H14ClNO2S2 B5031044 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5031044.png)
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as CBX or CBX-12, is a chemical compound with potential applications in scientific research. It is a thiazolidinone derivative that has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is thought to involve the inhibition of various cellular pathways. 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of several enzymes, including topoisomerase II, histone deacetylases, and proteasomes. It also appears to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, inhibits angiogenesis and metastasis, and modulates the activity of various signaling pathways. In viral infections, it inhibits viral replication and release. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines, and reduces the activation of NF-κB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its broad-spectrum activity against cancer cells and viruses. This makes it a potentially useful tool for studying these diseases in vitro. In addition, 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have low toxicity in animal models, suggesting that it may be a relatively safe compound to use in lab experiments.
One limitation of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its relatively low yield in the synthesis process. This can make it difficult and expensive to produce in large quantities. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is in the development of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one derivatives with improved activity and selectivity. Another area of interest is in the investigation of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one in combination with other anticancer or antiviral agents, to determine whether it can enhance their activity. Finally, further research is needed to fully understand the mechanism of action of 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one, which could lead to the development of new therapies for cancer, viral infections, and inflammation.
Métodos De Síntesis
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multistep process starting with the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzaldehyde to form the corresponding benzylidene derivative. This intermediate is then reacted with thiosemicarbazide to produce the thiazolidinone ring. Finally, the methyl group is introduced using methyl iodide. The overall yield of this process is around 45%.
Aplicaciones Científicas De Investigación
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It does this by inducing cell cycle arrest and apoptosis, as well as by inhibiting angiogenesis and metastasis.
5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its antiviral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and Zika virus. The mechanism of action for this antiviral activity is not fully understood, but it is thought to involve the inhibition of viral entry, replication, and/or release.
In addition, 5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to reduce the activation of NF-κB, a key regulator of inflammation.
Propiedades
IUPAC Name |
(5E)-5-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-20-17(21)16(24-18(20)23)10-13-4-2-3-5-15(13)22-11-12-6-8-14(19)9-7-12/h2-10H,11H2,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDVAUOCQQAWPG-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)Cl)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

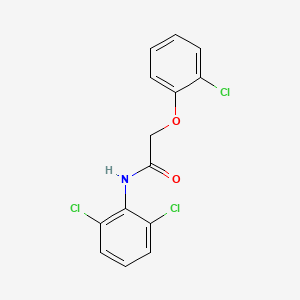
![4-butoxy-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5030974.png)
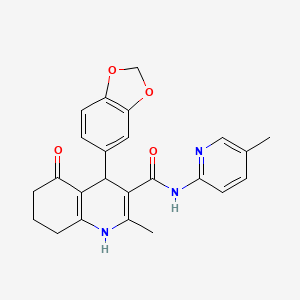
![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)
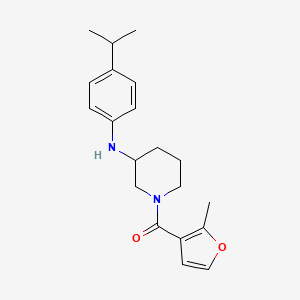
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![ethyl 4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5030994.png)
![1-(2,6-difluorobenzyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5031006.png)
![N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B5031011.png)


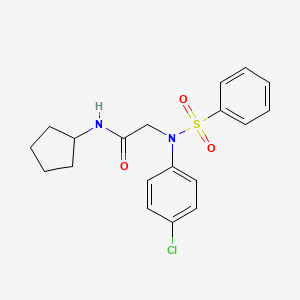
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B5031034.png)
